Ethenetricarbonitrile, [5'-(dimethylamino)[2,2'-bithiophen]-5-yl]-
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Overview
Description
Ethenetricarbonitrile, [5’-(dimethylamino)[2,2’-bithiophen]-5-yl]- is an organic compound with the molecular formula C15H10N4S2. This compound is characterized by its unique structure, which includes a bithiophene backbone and a dimethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethenetricarbonitrile, [5’-(dimethylamino)[2,2’-bithiophen]-5-yl]- typically involves the coupling of bithiophene derivatives with dimethylamino groups. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between bithiophene and dimethylamino-substituted aryl halides . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: Ethenetricarbonitrile, [5’-(dimethylamino)[2,2’-bithiophen]-5-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted bithiophenes.
Scientific Research Applications
Ethenetricarbonitrile, [5’-(dimethylamino)[2,2’-bithiophen]-5-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of Ethenetricarbonitrile, [5’-(dimethylamino)[2,2’-bithiophen]-5-yl]- involves its interaction with specific molecular targets and pathways. The compound can interact with electron-rich and electron-deficient sites within biological systems, leading to various biochemical effects. Its unique structure allows it to participate in electron transfer processes, making it useful in electronic applications .
Comparison with Similar Compounds
1,1,2-Ethenetricarbonitrile, 2-[4-(dimethylamino)phenyl]-: Similar in structure but with a phenyl group instead of a bithiophene backbone.
2-[5’-(Dimethylamino)-2,2’-bithiophen-5-yl]-1,1,2-ethenetricarbonitrile: A closely related compound with slight variations in the substituent positions.
Uniqueness: Ethenetricarbonitrile, [5’-(dimethylamino)[2,2’-bithiophen]-5-yl]- stands out due to its bithiophene backbone, which imparts unique electronic properties. This makes it particularly valuable in the field of organic electronics, where it can be used to develop high-performance materials for electronic devices .
Properties
CAS No. |
193617-39-9 |
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Molecular Formula |
C15H10N4S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[5-[5-(dimethylamino)thiophen-2-yl]thiophen-2-yl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C15H10N4S2/c1-19(2)15-6-5-14(21-15)13-4-3-12(20-13)11(9-18)10(7-16)8-17/h3-6H,1-2H3 |
InChI Key |
QAKPWLXYQAUJPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(S1)C2=CC=C(S2)C(=C(C#N)C#N)C#N |
Origin of Product |
United States |
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